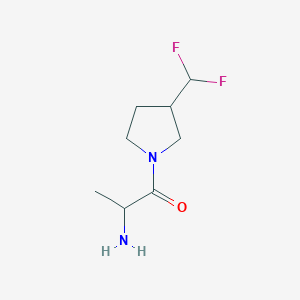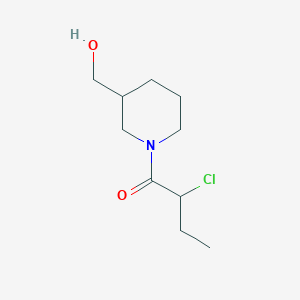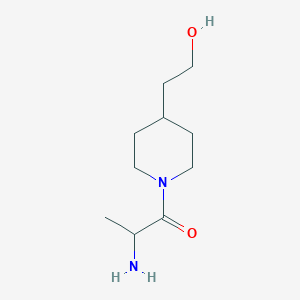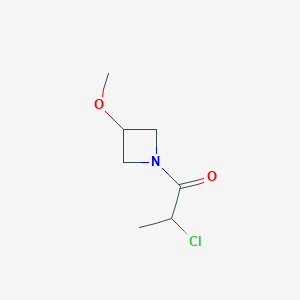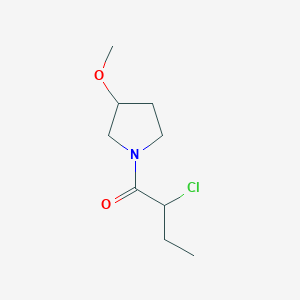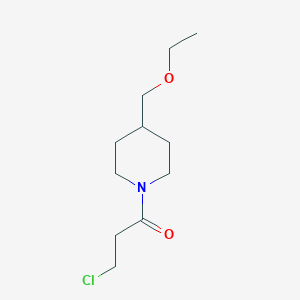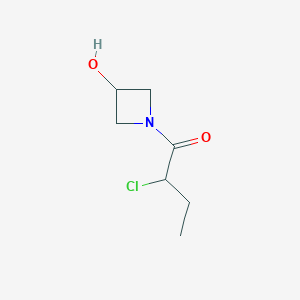
2-Chloro-1-(3-hydroxyazetidin-1-yl)butan-1-one
Overview
Description
“2-Chloro-1-(3-hydroxyazetidin-1-yl)butan-1-one” is a chemical compound with the CAS Number: 1628263-61-5. It has a molecular weight of 149.58 and its IUPAC name is 2-chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one . It’s a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8ClNO2/c6-1-5(9)7-2-4(8)3-7/h4,8H,1-3H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption and is not a P-gp substrate. It does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -7.57 cm/s . It has a Log Po/w (iLOGP) of 1.06 . Its water solubility is very high, with a Log S (ESOL) of -0.32, meaning it can dissolve up to 71.5 mg/ml .Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
- Chlorogenic Acid : Exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It is being studied for its potential in treating metabolic syndrome and associated disorders. Additionally, its antimicrobial properties make it a candidate for food preservation and as an additive in the food industry due to its ability to combat a wide range of organisms (Jesús Santana-Gálvez et al., 2017).
Antimicrobial Potential
- Chitosan : Known for its extensive hydrogen bonding, reactive hydroxyl and amino groups, and its biocompatibility. Chitosan has garnered interest for its potential use as an antimicrobial agent in food and pharmaceutical formulations (D. Raafat & H. Sahl, 2009).
Analytical Reagents and Metal Ion Detection
- Hydroxytriazenes : Used as analytical reagents for spectrophotometric and complexometric determination of transition metal ions. Their role in bioactive compound development and as metallochromic indicators is highlighted, showing the importance of these compounds in analytical chemistry (S. Kumar et al., 2003).
Hepatoprotective and Nephroprotective Activities
- Chrysin : A flavonoid with reported wide-ranging pharmacological properties, including hepatoprotective and nephroprotective activities against various drugs and toxic agents. The review discusses the biochemical and molecular mechanisms behind these activities, highlighting the potential of chrysin in protecting against liver and kidney damage (Ravindrababu Pingili et al., 2019).
Anti-obesity Properties
- Chlorogenic Acid : Discussed for its therapeutic promise, especially concerning its anti-obesity property. CGA activates AMP-activated protein kinase, inhibits 3-hydroxy 3-methylglutaryl coenzyme-A reductase, and enhances the activity of carnitine palmitoyltransferase, contributing to its potential in obesity management (Rajnish Kumar et al., 2019).
Safety and Hazards
The compound has been classified with the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
properties
IUPAC Name |
2-chloro-1-(3-hydroxyazetidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-2-6(8)7(11)9-3-5(10)4-9/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKKTKIWRXLJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)
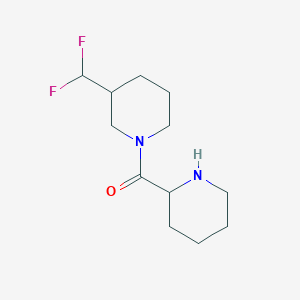
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-ol](/img/structure/B1476680.png)
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)
